3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is a chemical compound that features a diazepanone ring structure with a trifluoroethyl substituent. This compound falls under the category of organic compounds known as hybrid peptides, which contain multiple types of amino acids linked by peptide bonds. Specifically, it is classified as a peptidomimetic and belongs to the broader category of organic acids and derivatives, specifically within the subclass of beta amino acids and derivatives .
This compound is identified by its IUPAC name: 4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one. It is primarily sourced from synthetic routes in laboratory settings and has potential applications in medicinal chemistry due to its unique structural features .
The synthesis of 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one typically involves several steps:
In industrial settings, large-scale synthesis may be employed, focusing on purification and crystallization to obtain the final product in its desired form.
The molecular formula for 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is , with a molecular weight of approximately 411.34 g/mol. The structure consists of a diazepanone ring with a trifluoroethyl group attached at one position.
The presence of the trifluoroethyl group contributes to its unique properties, including enhanced metabolic stability .
3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one can undergo various chemical reactions:
Common reagents for these reactions include nucleophiles such as amines or thiols for substitution reactions and oxidizing agents like potassium permanganate for oxidation processes.
The mechanism of action for 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one involves its interaction with specific biological targets. The trifluoroethyl group enhances the binding affinity of the compound to certain enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, which may have implications in various therapeutic contexts .
Relevant data regarding these properties can inform potential applications and handling procedures in laboratory settings .
3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one has several potential applications:
This compound represents an interesting area of study within organic chemistry and pharmacology due to its unique properties and potential applications across various scientific fields.
The identification of 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one emerged from systematic efforts to develop novel dipeptidyl peptidase-IV (DPP-4) inhibitors for type 2 diabetes management. DPP-4 degrades incretin hormones like GLP-1, diminishing glucose-dependent insulin secretion. Early inhibitors like sitagliptin (IC₅₀ = 18 nM) featured a triazolopiperazine core but faced limitations in selectivity and pharmacokinetics [1] [3]. Researchers designed the diazepan-2-one scaffold as a conformationally flexible analogue, hypothesizing that its seven-membered ring could enhance enzyme binding through improved hydrophobic interactions and hydrogen-bonding capabilities. This strategic shift yielded compound 1 (DPP-4 IC₅₀ = 2.6 nM), which demonstrated 7-fold greater potency than sitagliptin in enzymatic assays [1]. The analogue was selected as a preclinical backup candidate due to its superior in vitro activity and efficacy in murine oral glucose tolerance tests [3].
Table 1: Key Inhibitory Profiles of Diazepanone-Based DPP-4 Inhibitors
Compound | Core Scaffold | DPP-4 IC₅₀ (nM) | Selectivity vs. DPP-8/9 |
---|---|---|---|
Sitagliptin | Triazolopiperazine | 18 | >100-fold |
3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one | Diazepanone | 2.6 | >500-fold |
3R-Methyl-1-cyclopropyl variant | Optimized diazepanone | 8.0 | >200-fold |
The triazolopiperazine-to-diazepanone substitution exemplifies rational bioisosterism aimed at optimizing scaffold geometry and electronic properties. Sitagliptin’s triazolopiperazine ring engages DPP-4’s S1 and S2 pockets via hydrogen bonding (e.g., backbone NH with Glu205/Glu206) and π-stacking (with Tyr547) [6]. However, its rigid bicyclic structure limits adaptability to conformational changes during enzyme binding. The 1,4-diazepan-2-one scaffold introduced:
This bioisosteric switch retained critical pharmacophore elements (e.g., ionizable amine, hydrophobic substituents) while conferring superior ligand efficiency (LE = 0.42 vs. sitagliptin’s 0.38) [1].
Fluorination at the C3 position of the diazepanone ring proved critical for DPP-4 inhibition potency and selectivity:
Table 2: Impact of C3 Substituents on Inhibitory Activity
C3 Substituent | DPP-4 IC₅₀ (nM) | cLogP | Ligand Efficiency (LE) |
---|---|---|---|
-CH₂CH₃ | 58 | 1.2 | 0.31 |
-CH₂CF₃ | 2.6 | 1.8 | 0.42 |
-CH₂CH₂F | 12 | 1.4 | 0.37 |
-CH₂C₆F₅ | 3.1 | 2.5 | 0.39 |
Pharmacophore overlay studies reveal conserved features between diazepanone-based inhibitors and sitagliptin:
Divergences include:
Table 3: Pharmacophore Feature Comparison
Feature | Sitagliptin | 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one |
---|---|---|
Core Scaffold | Triazolopiperazine | 1,4-Diazepan-2-one |
H-bond Donors | 2 | 3 |
H-bond Acceptors | 4 | 3 |
Hydrophobic Contact Points | 3 (Trifluorophenyl, triazole) | 4 (Trifluorophenyl, trifluoroethyl) |
Calculated Surface Area | 480 Ų | 520 Ų |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7